methyl 2-{[4-({[(cyclopropylcarbonyl)oxy]imino}methyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate
Description
This compound features a benzocarboxylate core linked via a sulfanyl group to a pyrazole ring substituted with a trifluoromethyl group, a methyl group, and a cyclopropanecarbonyloxy imino moiety. The trifluoromethyl group enhances metabolic stability and electron-withdrawing effects, while the cyclopropane ring may confer conformational rigidity and influence bioavailability.
Properties
IUPAC Name |
methyl 2-[4-[(E)-cyclopropanecarbonyloxyiminomethyl]-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]sulfanylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3O4S/c1-24-15(29-13-6-4-3-5-11(13)17(26)27-2)12(14(23-24)18(19,20)21)9-22-28-16(25)10-7-8-10/h3-6,9-10H,7-8H2,1-2H3/b22-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSIQUJSWJOISLF-LSFURLLWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C=NOC(=O)C2CC2)SC3=CC=CC=C3C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C(=N1)C(F)(F)F)/C=N/OC(=O)C2CC2)SC3=CC=CC=C3C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-{[4-({[(cyclopropylcarbonyl)oxy]imino}methyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate is a complex organic compound with potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that includes:
- A pyrazole ring : Known for its role in various pharmacological activities.
- Trifluoromethyl group : Often enhances biological activity and lipophilicity.
- Cyclopropylcarbonyl group : Contributes to the compound's reactivity and potential interactions with biological targets.
Molecular Formula
Molecular Weight
The molecular weight of this compound is approximately 385.40 g/mol.
Research indicates that compounds containing pyrazole derivatives often exhibit:
- Antimicrobial properties : Effective against various bacterial strains.
- Anti-inflammatory effects : Inhibition of cyclooxygenase enzymes, particularly COX-2, has been noted in related compounds .
- Anticancer activity : Some pyrazole derivatives have shown promise in modulating protein kinase activity, affecting cancer cell proliferation .
Case Studies and Research Findings
- Antimicrobial Activity :
- Anti-inflammatory Effects :
- Anticancer Activity :
Comparative Biological Activity Table
Comparison with Similar Compounds
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde O-[(2-chloro-1,3-thiazol-5-yl)-methyl]oxime
Key Structural Differences :
- Substituents : Replaces the benzocarboxylate group with a carbaldehyde-thiazolyl oxime.
- Functional Groups: Chlorine atoms on phenyl and thiazole rings vs. cyclopropanecarbonyloxy imino group.
Implications :
- The thiazole oxime may enhance hydrogen-bonding interactions (e.g., N–H···O/N), influencing crystal packing .
- Chlorine substituents increase lipophilicity and binding affinity compared to the cyclopropane group.
- X-ray crystallography (R因子 = 0.088) confirms planar pyrazole geometry, suggesting similar conformational constraints as the target compound .
Sulfonylurea Herbicides (e.g., Triflusulfuron Methyl, Metsulfuron Methyl)
Key Structural Differences :
- Core : Sulfonylurea bridge vs. sulfanyl-linked pyrazole-benzocarboxylate.
- Substituents : Triazine or pyrimidine rings vs. trifluoromethylpyrazole.
Implications :
- Sulfonylureas inhibit acetolactate synthase (ALS) in plants, while the target compound’s pyrazole-sulfanyl structure may target different enzymes (e.g., cytochrome P450).
- The trifluoromethyl group in both compounds enhances resistance to oxidative degradation .
- Lower water solubility of the target compound (due to lack of urea’s polar groups) may limit herbicidal foliar absorption.
Methyl 5-Amino-1-benzothiophene-2-carboxylate
Key Structural Differences :
- Core : Benzothiophene vs. benzene ring.
- Substituents: Amino group vs. sulfanyl-pyrazole linkage.
Implications :
- The amino group increases hydrogen-bond donor capacity, improving solubility in polar solvents.
- Benzothiophene’s sulfur atom may enhance π-stacking interactions compared to the benzene ring in the target compound.
Data Table: Structural and Functional Comparison
| Compound | Core Structure | Key Substituents | Potential Applications | Notable Properties |
|---|---|---|---|---|
| Target Compound | Benzoate-pyrazole | Trifluoromethyl, cyclopropanecarbonyloxy | Agrochemicals | High lipophilicity, rigidity |
| 5-(3-Chlorophenylsulfanyl)-pyrazole | Pyrazole-thiazole | Chlorophenyl, thiazolyl oxime | Pharmaceuticals | Hydrogen-bonding crystal packing |
| Sulfonylurea Herbicides | Sulfonylurea-triazine | Triazine, methoxy/methyl groups | Herbicides | ALS inhibition, high solubility |
| Methyl 5-amino-benzothiophene | Benzothiophene | Amino group | Organic synthesis | Enhanced solubility, π-stacking |
Research Findings and Limitations
- Crystallography : The target compound’s structure could be resolved using SHELX programs, as demonstrated for analog .
- Hydrogen Bonding: The cyclopropanecarbonyloxy imino group may form weaker hydrogen bonds compared to thiazole oximes, affecting solid-state stability .
- Biological Activity : While sulfonylureas are proven herbicides, the target compound’s mode of action remains speculative without empirical data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
